6-chloro-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine
Overview
Description
6-chloro-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine is a chemical compound with a molecular formula of C10H14ClN3O2. This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine typically involves the nitration of 6-chloro-2-aminopyridine followed by alkylation with 2,2-dimethylpropyl bromide. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The alkylation step involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, followed by the addition of 2,2-dimethylpropyl bromide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide, various nucleophiles
Major Products Formed
Oxidation: Formation of nitro derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
6-chloro-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom can also participate in substitution reactions, modifying the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(2,2-dimethylpropyl)-2-fluoro-3-methylbenzamide
- 6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide
Uniqueness
6-chloro-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and chloro groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-chloro-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)6-12-9-7(14(15)16)4-5-8(11)13-9/h4-5H,6H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAQSCNILSVFCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211758 | |
Record name | 6-Chloro-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301211758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862507-35-5 | |
Record name | 6-Chloro-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862507-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301211758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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